3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid
CAS No.: 400751-42-0
Cat. No.: VC15752163
Molecular Formula: C12H9ClO3
Molecular Weight: 236.65 g/mol
* For research use only. Not for human or veterinary use.
![3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid - 400751-42-0](/images/structure/VC15752163.png)
Specification
CAS No. | 400751-42-0 |
---|---|
Molecular Formula | C12H9ClO3 |
Molecular Weight | 236.65 g/mol |
IUPAC Name | 3-(5-chloro-2-prop-2-ynoxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C12H9ClO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2,(H,14,15) |
Standard InChI Key | FKNUNBVXYRLGMY-UHFFFAOYSA-N |
Canonical SMILES | C#CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O |
Introduction
3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid, also known as (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid, is a synthetic organic compound with a unique structural arrangement. It features a phenyl ring substituted with a chloro group and an alkyne moiety, which contributes to its reactivity and potential biological activity. The molecular formula of this compound is C12H9ClO3, and it has a molecular weight of 240.68 g/mol .
Synthesis Methods
The synthesis of 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid typically involves multiple steps, which may vary based on specific laboratory protocols and desired yields. Common methods include the use of palladium-catalyzed coupling reactions to introduce the alkyne moiety and subsequent acidification to form the prop-2-enoic acid group.
Applications and Biological Activity
This compound is of interest in various fields due to its unique structural features. Interaction studies involving 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid focus on its binding affinity with biological targets. Techniques such as docking studies and biochemical assays are utilized to understand its therapeutic potential and safety profile.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid. For example:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
5-Chloroindole | C8H6ClN | Chloro group on an indole structure, showing different biological activities. |
4-Chlorophenol | C6H5ClO | Known for its antiseptic properties. |
Propargyl alcohol | C3H4O | Key reagent in synthesizing compounds with alkyne functionalities. |
Safety and Handling
Handling of 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid requires caution due to its potential chemical reactivity. Although specific safety data for this compound is not widely available, compounds with similar structures may pose risks such as skin irritation or toxicity upon ingestion .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume